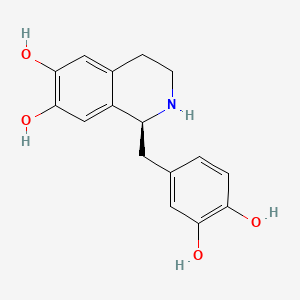
(S)-Norlaudanosoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (R)-norlaudanosoline.
Applications De Recherche Scientifique
Biosynthesis of Alkaloids
(S)-Norlaudanosoline serves as a crucial intermediate in the biosynthetic pathways leading to various alkaloids, including reticuline and dihydrosanguinarine. The conversion of this compound to these compounds has been extensively studied.
Case Study: Production of Reticuline
In a study examining the production of reticuline from this compound, researchers demonstrated that specific enzyme variants significantly influence conversion rates. Strains with Papaver somniferum CNMT variant exhibited approximately 60% higher reticuline production compared to other variants, indicating the importance of enzyme specificity in optimizing yield .
Table 1: Reticuline Production from this compound
| Enzyme Variant | Reticuline Yield (%) |
|---|---|
| P. somniferum CNMT | 60 |
| T. flavum CNMT | 40 |
| Control | 10 |
Biotechnological Applications
The development of microbial platforms for the production of this compound has opened new avenues in biotechnological applications. Engineered strains of Escherichia coli have been utilized to produce this compound efficiently.
Case Study: Engineered Microbial Systems
A recent study reported a novel fermentation platform that enhanced the yield of this compound significantly compared to traditional methods. The engineered system allowed for rapid production within days, contrasting with conventional plant-based methods that could take months .
Table 2: Comparison of Production Methods
| Method | Time Required (Days) | Yield Improvement (%) |
|---|---|---|
| Traditional Plant Cells | Months | - |
| Engineered Microbes | Days | 400% |
Pharmaceutical Applications
This compound is recognized for its potential pharmaceutical applications, particularly in the synthesis of opioid compounds. Its role as a precursor in the synthesis pathway of various analgesics has been investigated.
Case Study: Enzymatic Synthesis Pathways
Research has shown that two-step enzymatic reactions can yield high purity and optically active this compound with over 98% enantiomeric excess. This high level of purity is essential for pharmaceutical applications where stereochemistry can significantly affect drug efficacy and safety .
Table 3: Enzymatic Synthesis Yields
| Reaction Type | Conversion Rate (%) | Enantiomeric Excess (%) |
|---|---|---|
| One-Step | 20 | 90 |
| Two-Step | 54 | >98 |
Research and Development
The ongoing research into this compound focuses on enhancing its production efficiency and exploring its potential in drug discovery. Novel biocatalytic processes are being developed to synthesize this compound more effectively.
Case Study: Novel Biocatalytic Methods
Recent advancements have introduced novel biocatalytic methods that utilize whole-cell systems for the efficient conversion of substrates into this compound. These methods have shown promising results in terms of yield and cost-effectiveness, paving the way for industrial applications .
Propriétés
Formule moléculaire |
C16H17NO4 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m0/s1 |
Clé InChI |
ABXZOXDTHTTZJW-LBPRGKRZSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
SMILES isomérique |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
SMILES canonique |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















